2-(4-(6-Chloropyridazin-3-yl)piperazin-1-yl)ethanol
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Description
2-(4-(6-Chloropyridazin-3-yl)piperazin-1-yl)ethanol is a useful research compound. Its molecular formula is C10H15ClN4O and its molecular weight is 242.71. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
The compound has been synthesized through various chemical reactions, focusing on creating heterocyclic systems with anticipated biological activities. These studies aim to produce compounds that might exhibit pharmacological properties by reacting with different chemical entities (Youssef et al., 2005).
Research on similar compounds has revealed methods for their synthesis, providing a foundation for further exploration of their biological activities. The optimization of technological parameters in these syntheses is crucial for enhancing yields and understanding the compound's structure (Wang Jin-peng, 2013).
Studies have also been conducted on the antimicrobial activity of new pyridine derivatives, indicating variable and modest activity against investigated strains of bacteria and fungi. This suggests potential therapeutic applications for compounds within this chemical family (Patel, Agravat, & Shaikh, 2011).
Structural Analysis and Drug Design
The structural analysis and density functional theory (DFT) calculations have been performed on pyridazine analogs, including 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, highlighting its significance in medicinal chemistry due to its pharmaceutical importance. Such studies are vital for understanding the molecular basis of the compound's potential pharmacological effects (Sallam et al., 2021).
The synthesis and evaluation of similar compounds for antibacterial and anticancer activity have been explored, with some showing potent effects against specific tumor cell lines and bacterial strains. This underscores the potential of these compounds in developing new therapeutic agents (Bondock & Gieman, 2015).
Properties
IUPAC Name |
2-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4O/c11-9-1-2-10(13-12-9)15-5-3-14(4-6-15)7-8-16/h1-2,16H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQVANJSGMVPGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.